2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group, a nitro group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide typically involves multiple steps. One common method includes the following steps:
Nitration: The nitration of aniline to form 4-nitroaniline.
Sulfonylation: The reaction of 4-nitroaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-nitroaniline.
Acetamidation: The final step involves the reaction of N-(benzenesulfonyl)-4-nitroaniline with 2-methylbenzylamine and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under strong oxidative conditions to form sulfonic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 2-[N-(benzenesulfonyl)-4-aminoanilino]-N-[(2-methylphenyl)methyl]acetamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as human neutrophil elastase, which is involved in inflammatory diseases.
Materials Science: The compound is investigated for its non-linear optical properties, making it a candidate for use in terahertz generation.
Biological Studies: It is used in studies related to its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and sulfonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide
- 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3-methoxyphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the nitro group at the para position relative to the sulfonyl group enhances its electron-withdrawing effects, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-17-7-5-6-8-18(17)15-23-22(26)16-24(19-11-13-20(14-12-19)25(27)28)31(29,30)21-9-3-2-4-10-21/h2-14H,15-16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMMELVHTRHUSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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